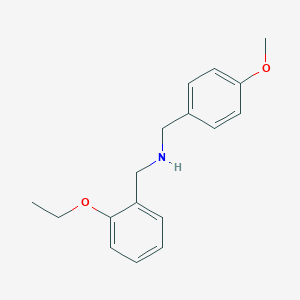

(2-Ethoxy-benzyl)-(4-methoxybenzyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Ethoxy-benzyl)-(4-methoxybenzyl)amine is an organic compound with the molecular formula C17H21NO2 It consists of two benzylamine groups, one substituted with an ethoxy group at the ortho position and the other with a methoxy group at the para position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-benzyl)-(4-methoxybenzyl)amine typically involves the following steps:

Starting Materials: The synthesis begins with 2-ethoxybenzylamine and 4-methoxybenzylamine.

Condensation Reaction: The two benzylamine derivatives undergo a condensation reaction in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Ethoxy-benzyl)-(4-methoxybenzyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding aldehydes or ketones.

Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzylamines.

Wissenschaftliche Forschungsanwendungen

(2-Ethoxy-benzyl)-(4-methoxybenzyl)amine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is employed in the production of specialty chemicals and as a precursor for the synthesis of complex organic molecules.

Wirkmechanismus

The mechanism of action of (2-Ethoxy-benzyl)-(4-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating enzyme activity, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Ethoxybenzylamine: A related compound with a single ethoxybenzyl group.

4-Methoxybenzylamine: A related compound with a single methoxybenzyl group.

2-Methoxybenzylamine: A compound with a methoxy group at the ortho position.

Uniqueness

(2-Ethoxy-benzyl)-(4-methoxybenzyl)amine is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility in various applications compared to its mono-substituted counterparts.

Biologische Aktivität

(2-Ethoxy-benzyl)-(4-methoxybenzyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features two aromatic rings substituted with ethoxy and methoxy groups, which are known to influence its biological activity. The presence of these substituents can enhance binding affinity to biological targets, affecting various molecular pathways involved in disease processes.

Biological Activity Overview

Research has indicated that this compound exhibits several key biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.

- Anticancer Properties : The compound has been explored for its potential to inhibit cancer cell proliferation and induce apoptosis in cancer cell lines.

The mechanism through which this compound exerts its biological effects is believed to involve interactions with specific enzymes or receptors. The structural characteristics of the compound allow it to modulate the activity of these targets, leading to therapeutic effects.

Anticancer Activity

Several studies have focused on the anticancer potential of this compound. For instance, a study assessing various derivatives found that modifications in the methoxy and ethoxy groups significantly impacted the antiproliferative activity against cancer cell lines such as MCF-7 and HeLa. The following table summarizes some key findings:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1 | MCF-7 | 10.5 | Induces apoptosis via caspase activation |

| 2 | HeLa | 8.3 | Inhibits cell cycle progression |

| 3 | U-937 | 12.2 | Targets mitochondrial pathways |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potency of these compounds in cancer therapy.

Antimicrobial Activity

Research has also explored the antimicrobial effects of this compound. A study reported that this compound showed significant activity against several bacterial strains, with minimum inhibitory concentrations (MICs) as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a lead candidate for developing new antimicrobial agents.

Case Studies

In one notable case study, researchers synthesized a series of related compounds and evaluated their biological activities. The study found that substituting different groups on the benzyl amine core led to varying degrees of cytotoxicity against cancer cells. Notably, compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups.

Eigenschaften

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-3-20-17-7-5-4-6-15(17)13-18-12-14-8-10-16(19-2)11-9-14/h4-11,18H,3,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBGVZKANSYCDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNCC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.